molecular formula C21H24N6O4S B2807692 N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide CAS No. 897622-65-0

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2807692
CAS RN: 897622-65-0
M. Wt: 456.52
InChI Key: FQRCEGQEOZJNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C21H24N6O4S and its molecular weight is 456.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide and its derivatives have been synthesized and characterized in various studies, focusing on their potential applications in scientific research. One study detailed the synthesis and characterization of novel 5-substituted tetrazoles, which demonstrated inhibiting activity of corrosion for mild steel in acidic media, highlighting the compound's relevance in materials science and corrosion inhibition research (Aouine et al., 2011).

Antagonist Activity

Research has also explored the discovery of specific benzamide derivatives as potent and selective glucagon receptor antagonists. These compounds, including N-((2H-tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4-dimethylpentyl)benzamide (SCH 900822), were shown to have significant pharmacological effects on glucose levels in diet-induced obese mice, suggesting their application in diabetes and metabolic disorder research (Demong et al., 2014).

Anticonvulsant Activity

Another area of research focused on the synthesis and evaluation of ameltolide analogues, demonstrating that specific benzamide compounds exhibit superior anticonvulsant activity compared to phenytoin in maximal electroshock seizure tests. This highlights the compound's potential application in the development of new treatments for epilepsy (Lambert et al., 1995).

Antimicrobial and Docking Studies

Further studies have explored the synthesis, characterization, antimicrobial evaluation, and docking studies of benzamide derivatives, revealing their potential as antimicrobial agents. This research underscores the compound's utility in addressing microbial resistance and the development of new antimicrobial therapies (Talupur et al., 2021).

COX-2 Inhibitor Studies

Benzamide derivatives have also been synthesized and studied for their potential as cyclooxygenase-2 (COX-2) inhibitors. Such studies indicate the compound's relevance in inflammation and pain management research, providing a foundation for the development of new anti-inflammatory drugs (Al-Hourani et al., 2016).

properties

IUPAC Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O4S/c1-15-3-6-18(13-16(15)2)27-20(23-24-25-27)14-22-21(28)17-4-7-19(8-5-17)32(29,30)26-9-11-31-12-10-26/h3-8,13H,9-12,14H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRCEGQEOZJNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide

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